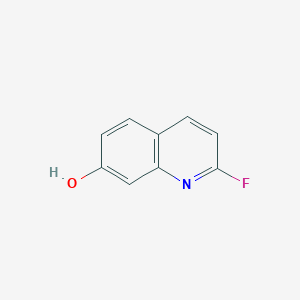

2-Fluoroquinolin-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoroquinolin-7-ol is a chemical compound that belongs to the class of quinolone derivatives. It has been widely used in various scientific research applications due to its unique properties and potential applications.

科学的研究の応用

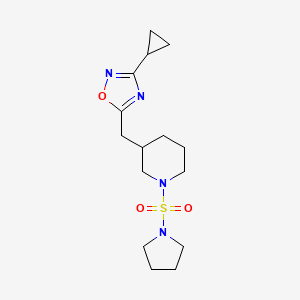

Imaging Agents and Diagnostic Applications

One study discusses the development and use of a novel vesicular monoamine transporter 2 (VMAT2) imaging agent, which could facilitate its future clinical applications in neuroimaging. This compound, due to its specific properties, may have implications for diagnosing and understanding neurological conditions (Lin et al., 2010).

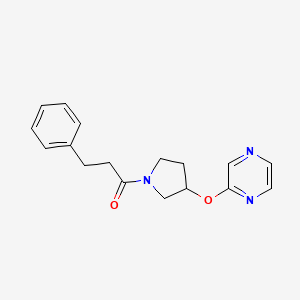

Synthesis of Anticancer Compounds

Research on the synthesis of 7-fluoroquinazoline-2,4-diol, an important intermediate for small molecule anticancer drugs, reveals a rapid synthetic method that could lead to the development of new anticancer agents (Zhou et al., 2019).

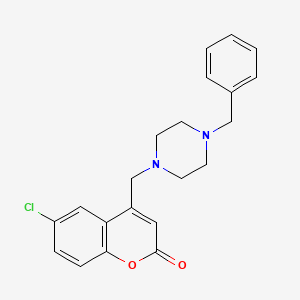

Fluorescence-Based Sensors

A study on coumarin-based chemodosimeters for Cu2+ in water demonstrates the potential of fluoroquinolines in developing sensitive and selective probes for metal ions, which are crucial for environmental monitoring and biological research (Zhou et al., 2011).

Antibacterial Research

Research into novel antibacterial compounds shows the significance of fluoroquinolines, particularly in the context of combating drug-resistant bacterial strains. The structural modification of these compounds aims to enhance their antibacterial efficacy and overcome resistance mechanisms (Kuramoto et al., 2003).

Antimycobacterial Activities

The development of novel fluoroquinolones with potent antimycobacterial activities against Mycobacterium tuberculosis, including multi-drug resistant strains, highlights the therapeutic potential of these compounds in treating tuberculosis and related infections (Senthilkumar et al., 2009).

作用機序

Target of Action

The primary targets of 2-Fluoroquinolin-7-ol are the bacterial enzymes DNA gyrase and topoisomerase IV . Both of these enzymes are essential for bacterial DNA replication .

Mode of Action

2-Fluoroquinolin-7-ol interacts with its targets, DNA gyrase and topoisomerase IV, by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication .

Biochemical Pathways

The action of 2-Fluoroquinolin-7-ol on DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . By inhibiting these enzymes, 2-Fluoroquinolin-7-ol prevents the bacteria from replicating their DNA, which is a crucial step in bacterial growth and reproduction .

Pharmacokinetics

Fluoroquinolones, a class of compounds to which 2-fluoroquinolin-7-ol belongs, are known for their high oral bioavailability and large volume of distribution . These properties suggest that 2-Fluoroquinolin-7-ol could also have good bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of 2-Fluoroquinolin-7-ol’s action primarily involve the inhibition of bacterial DNA replication . By blocking the activity of DNA gyrase and topoisomerase IV, 2-Fluoroquinolin-7-ol prevents the bacteria from replicating their DNA, leading to a halt in bacterial growth and reproduction .

Action Environment

The action, efficacy, and stability of 2-Fluoroquinolin-7-ol could potentially be influenced by various environmental factors. It’s important to note that the efficacy of fluoroquinolones can be affected by bacterial resistance mechanisms, such as the overexpression of efflux pumps

Safety and Hazards

特性

IUPAC Name |

2-fluoroquinolin-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSHNXNIGOYZFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoroquinolin-7-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride](/img/structure/B2513573.png)

![ethyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2513575.png)

![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2513577.png)

![5-methyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2513578.png)

![2-((4-chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513579.png)

![N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide](/img/structure/B2513581.png)

![N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/no-structure.png)

![3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2513589.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2513590.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2513595.png)